3,5-Difluoro-2-nitrobenzoic acid
Overview
Description
3,5-Difluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4. It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a nitro group is attached at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-2-nitrobenzoic acid typically involves the nitration of 3,5-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 2 position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 3,5-difluorobenzoic acid. The nitration reaction is carefully controlled to achieve high yields and purity. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 3,5-difluoro-2-aminobenzoic acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products:
Reduction: 3,5-Difluoro-2-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-nitrobenzoic acid is used in scientific research for the synthesis of various fluorinated aromatic compounds. Its derivatives are valuable intermediates in the development of pharmaceuticals, agrochemicals, and materials science. The compound’s unique reactivity makes it a useful building block in organic synthesis, particularly in the preparation of complex molecules with potential biological activity .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-nitrobenzoic acid in chemical reactions involves the electron-withdrawing effects of the fluorine and nitro groups. These groups increase the compound’s reactivity towards nucleophiles and reducing agents. The nitro group can be reduced to an amino group, which can further participate in various chemical transformations. The fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2,4-Difluoro-3-nitrobenzoic acid
- 4,5-Difluoro-2-nitrobenzoic acid
- 2,6-Difluoro-3-nitrobenzoic acid
Comparison: 3,5-Difluoro-2-nitrobenzoic acid is unique due to the specific positions of the fluorine and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to other difluoro-nitrobenzoic acids, the 3,5-difluoro substitution pattern provides distinct electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3,5-difluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEWIPTYUHHZIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382611 | |
Record name | 3,5-difluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331765-71-0 | |
Record name | 3,5-difluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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